molecular formula C4H9ClN4 B2965368 Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride CAS No. 2344685-42-1

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B2965368
CAS No.: 2344685-42-1
M. Wt: 148.59
InChI Key: VDOZVNPFMBMTHQ-UHFFFAOYSA-N
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Description

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst. The resulting triazole ring is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while substitution reactions could produce a wide range of functionalized triazole derivatives.

Scientific Research Applications

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

IUPAC Name

1-(2H-triazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOZVNPFMBMTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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